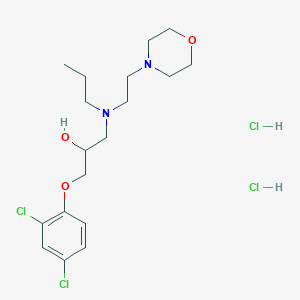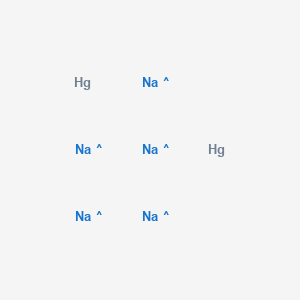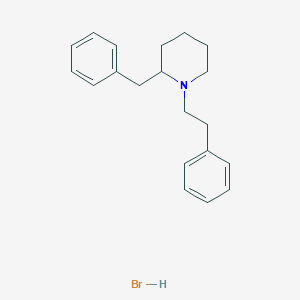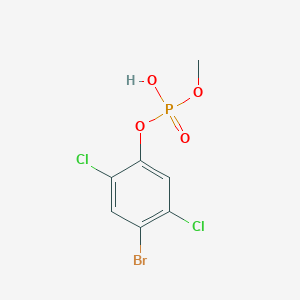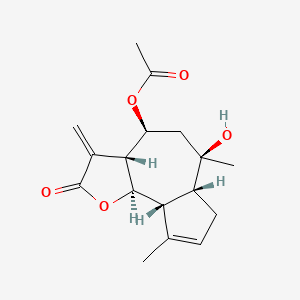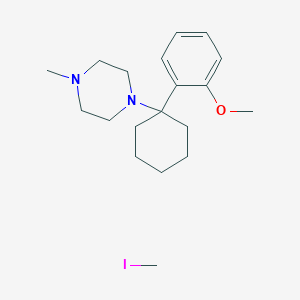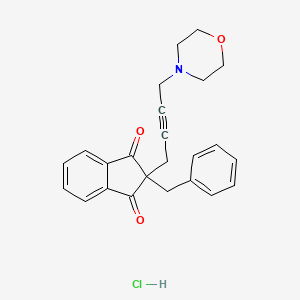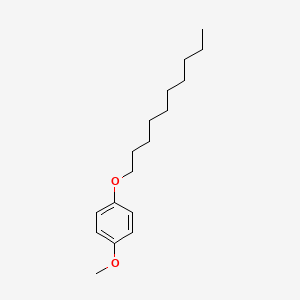
Decyl 4-methoxyphenyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decyl 4-methoxyphenyl ether is an organic compound with the molecular formula C17H28O2. It is an ether, characterized by the presence of an oxygen atom connected to two alkyl or aryl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The most common method for synthesizing ethers, including Decyl 4-methoxyphenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For this compound, the alkoxide ion is typically prepared by reacting decanol with a strong base such as sodium hydride (NaH). The resulting alkoxide ion then reacts with 4-methoxyphenyl halide under controlled conditions to form the desired ether .
Industrial Production Methods: Industrial production of ethers often involves the sulfuric-acid-catalyzed reaction of alcohols. this method is limited to primary alcohols due to the risk of dehydration to alkenes with secondary and tertiary alcohols .
Analyse Chemischer Reaktionen
Types of Reactions: Decyl 4-methoxyphenyl ether can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents, leading to the formation of corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the ether into alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Hydroiodic acid (HI) or hydrobromic acid (HBr) under reflux conditions.
Major Products:
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Alkyl halides and phenols.
Wissenschaftliche Forschungsanwendungen
Decyl 4-methoxyphenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug delivery systems.
Wirkmechanismus
The mechanism of action of Decyl 4-methoxyphenyl ether involves its interaction with specific molecular targets and pathways. In biological systems, it can interact with cellular membranes, altering their permeability and affecting cellular functions. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Vergleich Mit ähnlichen Verbindungen
Anisole (Methyl phenyl ether): Anisole is structurally similar but has a methyl group instead of a decyl group. It is commonly used as a precursor in organic synthesis.
Benzyl phenyl ether: This compound has a benzyl group instead of a decyl group and is used in the synthesis of various organic compounds.
Phenoxyethanol: Similar in structure, phenoxyethanol is used as a preservative in cosmetics and pharmaceuticals.
Uniqueness: Decyl 4-methoxyphenyl ether stands out due to its longer alkyl chain, which imparts unique physicochemical properties such as increased hydrophobicity and stability. These properties make it particularly useful in industrial applications where long-chain ethers are preferred .
Eigenschaften
CAS-Nummer |
20743-98-0 |
|---|---|
Molekularformel |
C17H28O2 |
Molekulargewicht |
264.4 g/mol |
IUPAC-Name |
1-decoxy-4-methoxybenzene |
InChI |
InChI=1S/C17H28O2/c1-3-4-5-6-7-8-9-10-15-19-17-13-11-16(18-2)12-14-17/h11-14H,3-10,15H2,1-2H3 |
InChI-Schlüssel |
WJRIMKYSGLYNDM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[Ethyl-(3-oxo-3-phenylpropyl)amino]-1-phenylpropan-1-one;hydrochloride](/img/structure/B14711221.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,12,17-pentol](/img/structure/B14711222.png)

![1-(2,6-dimethylmorpholin-4-yl)-3-[N-pyridin-4-yl-3-(trifluoromethyl)anilino]propan-1-one;2-hydroxybenzoic acid](/img/structure/B14711235.png)
![Ethyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14711250.png)
